![molecular formula C15H15N3O5S B5701630 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5701630.png)
4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a methyl(methylsulfonyl)amino group and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Amidation: The reaction of 3-nitroaniline with benzoyl chloride to form N-(3-nitrophenyl)benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl(methylsulfonyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Triethylamine, sodium hydroxide.
Major Products:
Reduction Product: 4-[methyl(methylsulfonyl)amino]-N-(3-aminophenyl)benzamide.
Substitution Product: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can be reduced to an amine, which may interact with biological molecules such as enzymes and receptors. The methyl(methylsulfonyl)amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
4-[methyl(methylsulfonyl)amino]-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position.
4-[methyl(methylsulfonyl)amino]-N-(2-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position.
N-(3-nitrophenyl)-4-(methylsulfonyl)benzamide: Similar structure but with different substitution patterns.
Uniqueness: 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the nitro and methyl(methylsulfonyl)amino groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-17(24(2,22)23)13-8-6-11(7-9-13)15(19)16-12-4-3-5-14(10-12)18(20)21/h3-10H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEVERYAPZTHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
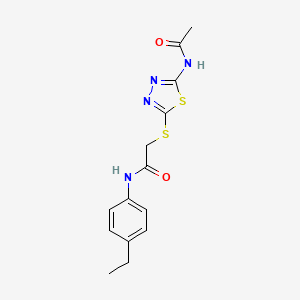
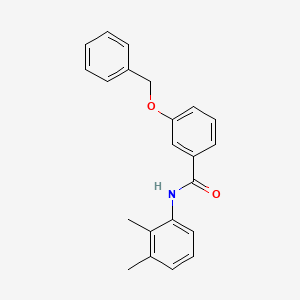
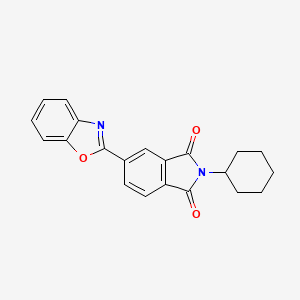
![N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B5701562.png)
![N-(2,4-DIMETHOXYPHENYL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B5701568.png)
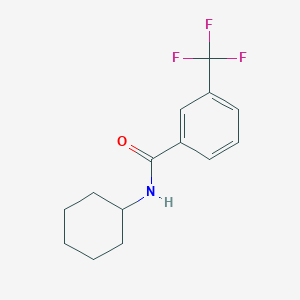
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5701577.png)
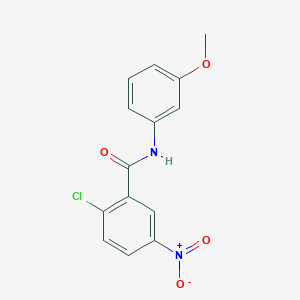

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5701632.png)
![4-{4-[(2E)-3-(3,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID](/img/structure/B5701643.png)
![1-[4-(4-Acetylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one](/img/structure/B5701651.png)
![1-(4-Fluorophenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5701653.png)
![5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5701661.png)
